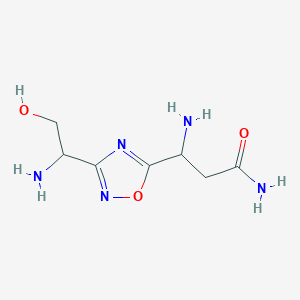
Oxadiazole-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxadiazole-1 is a heterocyclic aromatic compound that belongs to the oxadiazole family, which consists of a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is known for its diverse applications in medicinal chemistry, materials science, and agriculture due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxadiazole-1 can be synthesized through various methods. One common approach involves the cyclization of hydrazides with carboxylic acids or their derivatives. For example, the reaction of an acylhydrazide with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride can yield this compound . Another method involves the use of mercury oxide in the presence of iodine to prepare 2-aryl-1,3,4-oxadiazole .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. One such method is the oxidative cyclization of aroyl hydrazones in the presence of a base like potassium carbonate, which offers good functional group compatibility and high yields .
Análisis De Reacciones Químicas
Types of Reactions
Oxadiazole-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction of this compound can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the oxadiazole ring
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Dehydrating agents: Phosphorus oxychloride, thionyl chloride
Major Products Formed
The major products formed from these reactions include oxadiazole N-oxides, hydrazine derivatives, and various substituted oxadiazoles .
Aplicaciones Científicas De Investigación
Oxadiazole-1 has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of antiviral, anticancer, and anti-inflammatory drugs. .
Materials Science: This compound derivatives are used in the production of high-energy materials and as components in organic light-emitting diodes (OLEDs).
Agriculture: This compound-based compounds are used as herbicides, insecticides, and fungicides due to their effective biological activity.
Mecanismo De Acción
The mechanism of action of oxadiazole-1 involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, this compound derivatives can inhibit enzymes or receptors involved in disease progression. The nitrogen and oxygen atoms in the oxadiazole ring can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Oxadiazole-1 can be compared with other similar compounds such as:
- 1,2,4-Oxadiazole
- 1,2,5-Oxadiazole (Furazan)
- 1,3,4-Oxadiazole
These compounds share the oxadiazole core structure but differ in the positions of the nitrogen and oxygen atoms within the ring. This compound is unique due to its specific arrangement of atoms, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C7H13N5O3 |
|---|---|
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
3-amino-3-[3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C7H13N5O3/c8-3(1-5(10)14)7-11-6(12-15-7)4(9)2-13/h3-4,13H,1-2,8-9H2,(H2,10,14) |
Clave InChI |
GBRIVGUQMYWVTC-UHFFFAOYSA-N |
SMILES canónico |
C(C(C1=NC(=NO1)C(CO)N)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















